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Compound of Interest

Compound Name: L-Iditol

Cat. No.: B1674375 Get Quote

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and key physicochemical properties of L-Iditol. It is intended for researchers,

scientists, and professionals in the field of drug development and carbohydrate chemistry. This

document includes detailed experimental protocols for the characterization of L-Iditol and

visual representations of its structure and metabolic significance.

Introduction to L-Iditol
L-Iditol is a naturally occurring sugar alcohol (or alditol) and is the L-enantiomer of iditol. As a

hexitol, it possesses a six-carbon chain with a hydroxyl group attached to each carbon atom.

Its chemical formula is C₆H₁₄O₆.[1] L-Iditol is found in various plants and is also a known

human and fungal metabolite.[2] In metabolic pathways, it is a substrate for the enzyme L-
iditol 2-dehydrogenase, which plays a role in fructose and mannose metabolism.[3] Due to its

properties as a polyol, it has potential applications in the food industry as a sugar substitute

and in the pharmaceutical industry as an excipient.[1]

Physicochemical and Stereochemical Properties
The structural and stereochemical identity of L-Iditol defines its physical and chemical

behavior. As a chiral molecule, its optical activity is a key characteristic. The IUPAC name for L-
Iditol is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol, which precisely describes the spatial

arrangement of its hydroxyl groups.[3]
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The following table summarizes the key quantitative data for L-Iditol.

Property Value Reference(s)

Molecular Formula C₆H₁₄O₆ [1]

Molecular Weight 182.17 g/mol [1]

IUPAC Name
(2S,3R,4R,5S)-hexane-

1,2,3,4,5,6-hexol
[3]

CAS Number 488-45-9 [1]

Appearance
White/Off-White Crystalline

Solid
[1]

Melting Point 77 °C [1]

Boiling Point 235.55°C (rough estimate) [1]

Solubility
Slightly soluble in Water,

DMSO, and Methanol
[1]

Optical Rotation ([α]D) -3 ° (c=1, H₂O) [1]

Structural Visualization
The following diagrams illustrate the chemical structure and a key metabolic reaction of L-
Iditol.
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Fischer Projection of L-Iditol
(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol
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A 2D diagram representing the Fischer projection of the L-Iditol molecule.

Metabolic Pathway Involvement
L-Iditol is a key intermediate in the polyol pathway, where it is oxidized by L-iditol 2-

dehydrogenase (also known as sorbitol dehydrogenase) to L-sorbose.[2][3] This reaction is a

part of the broader fructose and mannose metabolism.[3]
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Oxidation of L-Iditol in the Polyol Pathway

L-Iditol L-Sorbose
 L-iditol 2-dehydrogenase 

 (EC 1.1.1.14) NADH + H+NAD+

Click to download full resolution via product page

The enzymatic conversion of L-Iditol to L-Sorbose.

Experimental Protocols
The structural elucidation and characterization of L-Iditol rely on several analytical techniques.

Below are detailed protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the chemical structure of L-Iditol in solution by

providing information about the connectivity and stereochemistry of its atoms.

Objective: To obtain ¹H and ¹³C NMR spectra of L-Iditol to confirm its structure and

stereochemical configuration.

Equipment and Materials:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

L-Iditol sample

Deuterated solvent (e.g., D₂O or DMSO-d₆)

Pipettes and vials

Protocol:

Sample Preparation: Dissolve 5-10 mg of L-Iditol in approximately 0.6 mL of D₂O in a

clean vial. Vortex briefly to ensure complete dissolution.
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Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer

on the deuterium signal of the solvent.

Shimming: Perform automatic or manual shimming to optimize the magnetic field

homogeneity.

¹H NMR Acquisition:

Acquire a standard 1D proton spectrum.

Use a pulse program with water suppression if using D₂O.

Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled 1D carbon spectrum.

Typical parameters: spectral width of 200 ppm, 1024 or more scans (due to lower

natural abundance of ¹³C), relaxation delay of 2-5 seconds.

2D NMR (Optional but Recommended):

Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H correlations and

an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons

with their directly attached carbons.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction.

Spectral Analysis: Integrate the ¹H signals and assign peaks based on chemical shifts,

coupling constants, and correlations from 2D spectra to confirm the (2S,3R,4R,5S)

stereochemistry.

X-ray Crystallography
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X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise

bond lengths, bond angles, and conformational details.

Objective: To determine the three-dimensional crystal structure of L-Iditol.

Equipment and Materials:

Single-crystal X-ray diffractometer

Goniometer head and mounting loops

Cryostream for low-temperature data collection

High-purity L-Iditol

Crystallization solvents (e.g., water, ethanol, isopropanol)

Crystallization plates (e.g., hanging drop or sitting drop vapor diffusion)

Protocol:

Crystallization:

Prepare a saturated solution of L-Iditol in a suitable solvent or solvent mixture.

Set up crystallization trials using vapor diffusion. A common method is to place a drop of

the L-Iditol solution on a coverslip and invert it over a well containing a precipitant

solution (e.g., a higher concentration of a miscible solvent like ethanol).

Allow the setup to equilibrate at a constant temperature (e.g., 4°C or room temperature)

until single crystals form (days to weeks).

Crystal Mounting:

Carefully select a well-formed single crystal (typically >0.1 mm in all dimensions) under

a microscope.
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Mount the crystal on a loop, often coated with a cryoprotectant (e.g., paratone-N oil or

glycerol) to prevent ice formation.

Flash-cool the crystal in the cryostream (typically at 100 K).

Data Collection:

Mount the crystal on the diffractometer.

Center the crystal in the X-ray beam.

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Data Processing:

Integrate the diffraction spots to determine their intensities.

Scale and merge the data to create a final reflection file.

Structure Solution and Refinement:

Solve the phase problem using direct methods or other algorithms to generate an initial

electron density map.

Build an atomic model into the electron density map.

Refine the model against the experimental data to improve the fit and obtain the final

structure, including atomic coordinates, bond lengths, and angles.

Polarimetry
Polarimetry is used to measure the optical rotation of a chiral substance, which is a

fundamental property for distinguishing between enantiomers.

Objective: To measure the specific rotation of L-Iditol and confirm its enantiomeric identity.

Equipment and Materials:

Polarimeter
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Sample cell (typically 1 decimeter in path length)

Sodium lamp (for D-line at 589 nm)

Analytical balance

Volumetric flask

L-Iditol sample

Solvent (e.g., deionized water)

Protocol:

Instrument Warm-up: Turn on the polarimeter and the sodium lamp and allow them to

warm up for at least 10-15 minutes for stabilization.

Sample Preparation:

Accurately weigh a precise amount of L-Iditol (e.g., 100 mg).

Dissolve the sample in a precise volume of deionized water (e.g., 10 mL in a volumetric

flask) to obtain a known concentration (c, in g/mL).

Blank Measurement:

Fill the polarimeter cell with the pure solvent (deionized water).

Place the cell in the polarimeter and take a reading. This is the zero or blank reading.

Sample Measurement:

Rinse the cell with a small amount of the L-Iditol solution and then fill it completely,

ensuring no air bubbles are present.

Place the sample cell in the polarimeter and measure the observed angle of rotation (α).

Calculation of Specific Rotation:
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Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

α is the observed rotation in degrees.

l is the path length of the cell in decimeters (dm).

c is the concentration of the solution in g/mL.

The temperature and wavelength should also be reported (e.g., [α]²⁰D). A negative

value confirms the levorotatory nature of L-Iditol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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